molecular formula C13H13NOS B6414977 2-(4-Ethylthiophenyl)-4-hydroxypyridine CAS No. 1262010-19-4

2-(4-Ethylthiophenyl)-4-hydroxypyridine

Cat. No.: B6414977
CAS No.: 1262010-19-4
M. Wt: 231.32 g/mol
InChI Key: VGVRQTUGWCVMIE-UHFFFAOYSA-N
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Description

2-(4-Ethylthiophenyl)-4-hydroxypyridine is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group at the 4-position and a 4-ethylthiophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylthiophenyl)-4-hydroxypyridine typically involves the reaction of 4-ethylthiophenyl derivatives with pyridine precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-ethylthiophenylboronic acid reacts with 4-bromopyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylthiophenyl)-4-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophenyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(4-ethylthiophenyl)-4-pyridone, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(4-Ethylthiophenyl)-4-hydroxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylthiophenyl)-4-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the thiophenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylthiophenyl)-4-hydroxypyridine
  • 2-(4-Chlorothiophenyl)-4-hydroxypyridine
  • 2-(4-Methoxythiophenyl)-4-hydroxypyridine

Uniqueness

2-(4-Ethylthiophenyl)-4-hydroxypyridine is unique due to the presence of the ethyl group on the thiophenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-2-16-12-5-3-10(4-6-12)13-9-11(15)7-8-14-13/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVRQTUGWCVMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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